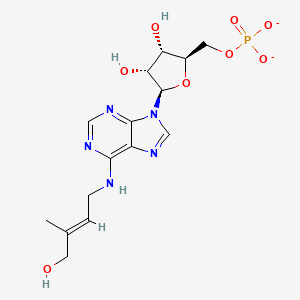
Amoxicillin(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amoxicillin(1-) is a penicillinate anion. It is a conjugate base of an amoxicillin.
Aplicaciones Científicas De Investigación
Microbiota Alterations
Amoxicillin is commonly used to treat acute otitis media in children and can significantly alter the salivary microbiota. Treatment with amoxicillin leads to reduced species richness and diversity in the salivary bacterial community, marked by shifts in the relative abundance of various taxa at different ranks from phylum to species-level phylotype. These alterations indicate a substantial but incomplete recovery of the salivary bacterial community about three weeks post-treatment (Lazarevic et al., 2013).
Analytical Methods and Environmental Fate
Amoxicillin is a crucial antimicrobial agent with bactericidal activity, widely used in the health system. Analytical methods such as high-performance liquid chromatography (HPLC) and others are essential for amoxicillin's quality control to ensure the product's characteristics, therapeutic efficacy, and patient safety. However, most developed methods use toxic and hazardous solvents, highlighting the need for industries and researchers to develop more environmentally friendly techniques (de Marco et al., 2017).
In environmental contexts, amoxicillin undergoes transformations and degradation under abiotic conditions like hydrolysis and direct photolysis, especially in slightly basic media. Such transformations and the antibiotic's fate in aquatic environments, including its toxicity toward simple organisms, have been a subject of investigation. Studies reveal the importance of considering amoxicillin's transformation products in environmental studies to understand its comprehensive impact (Andreozzi et al., 2004).
Interaction with DNA and Cellular Impact
Amoxicillin's interaction with DNA in human cells is significant but less explored. Studies indicate that amoxicillin can induce DNA damage in human lymphocytes and gastric mucosa cells, possibly due to the production of reactive oxygen species. This suggests that cellular activation of the drug is needed to induce DNA damage, and free radical scavengers and antioxidants might be useful to protect DNA during amoxicillin treatment for H. pylori eradication (Arabski et al., 2005).
Amoxicillin-Resistant Strains and Drug Delivery
Research has been directed towards understanding the mutations associated with amoxicillin-resistant H. pylori strains and the development of innovative drug delivery systems. One study highlights the specific mutations of penicillin-binding protein 1A in clinically acquired amoxicillin-resistant H. pylori strains, essential for understanding amoxicillin resistance mechanisms (Kwon et al., 2017). Moreover, innovative designs for drug delivery, such as lipid nanoparticles, aim to increase the retention time of amoxicillin at the infection site, offering a promising approach to overcoming limitations like degradation by the acidic pH of the stomach (Lopes-de-Campos et al., 2019).
Propiedades
Nombre del producto |
Amoxicillin(1-) |
|---|---|
Fórmula molecular |
C16H18N3O5S- |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/p-1/t9-,10-,11+,14-/m1/s1 |
Clave InChI |
LSQZJLSUYDQPKJ-NJBDSQKTSA-M |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







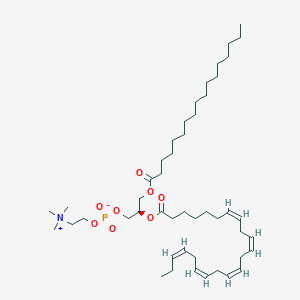
![1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)
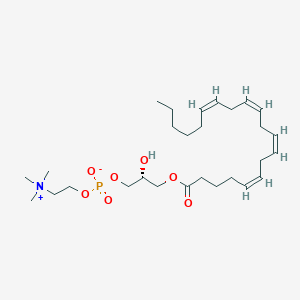
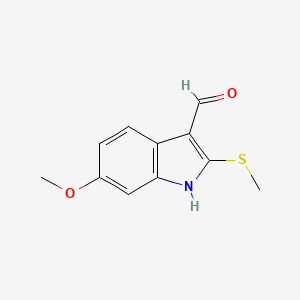
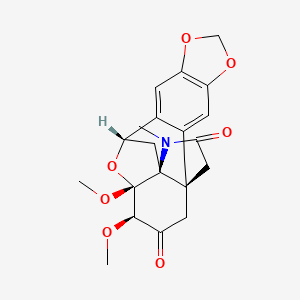
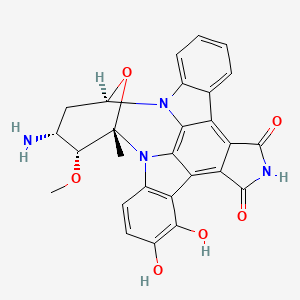
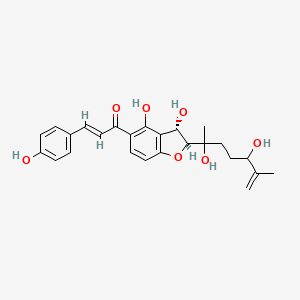
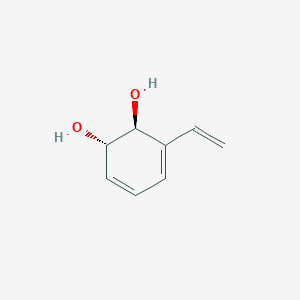
![(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal](/img/structure/B1265223.png)
